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Compound of Interest

Compound Name: 2,5-Dibromo-3-nitrothiophene

Cat. No.: B1588099 Get Quote

An In-Depth Technical Guide to 2,5-Dibromo-3-nitrothiophene: Synthesis, Reactivity, and

Applications

Introduction
2,5-Dibromo-3-nitrothiophene is a highly functionalized heterocyclic compound that serves as

a versatile and valuable building block in modern organic synthesis. Its strategic arrangement

of two bromine atoms and an electron-withdrawing nitro group on a thiophene core provides

multiple reactive sites, enabling the construction of complex molecular architectures. For

researchers in materials science and drug discovery, this reagent is a key intermediate for

synthesizing conjugated polymers, organic electronics, and a wide range of pharmacologically

active molecules. This guide offers a comprehensive overview of its chemical properties,

synthesis, characteristic reactivity in cross-coupling reactions, and applications, providing field-

proven insights for its effective utilization in the laboratory.

Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

identity and physical characteristics. The structure of 2,5-Dibromo-3-nitrothiophene is defined

by a five-membered thiophene ring substituted at the C2 and C5 positions with bromine atoms

and at the C3 position with a nitro group.

The IUPAC name for this compound is 2,5-dibromo-3-nitrothiophene[1]. Its key properties

are summarized in the table below for quick reference.
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Property Value Source

CAS Number 2160-51-2 PubChem[1]

Molecular Formula C₄HBr₂NO₂S PubChem[1]

Molecular Weight 286.93 g/mol PubChem[1]

Canonical SMILES
C1=C(SC(=C1--INVALID-

LINK--[O-])Br)Br
PubChem[1]

InChI Key
HYJLCFYMHSSKHD-

UHFFFAOYSA-N
PubChem[1]

Appearance Solid (Typical) N/A

XLogP3 3.5 PubChem[1]

Synthesis of 2,5-Dibromo-3-nitrothiophene
The most common and direct method for preparing 2,5-Dibromo-3-nitrothiophene is through

the electrophilic nitration of 2,5-dibromothiophene[2]. The thiophene ring is electron-rich and

susceptible to electrophilic substitution; however, the reaction must be carefully controlled to

achieve mono-nitration at the desired position and avoid the formation of dinitro byproducts[3].

Causality Behind Experimental Choices:
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (or fuming sulfuric acid)

is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic

nitronium ion (NO₂⁺), which is the active nitrating species.

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature

(typically below 30°C) using an ice bath is critical. This precaution minimizes the rate of side

reactions, such as oxidation of the thiophene ring and the formation of the

thermodynamically stable, but often undesired, 2,5-dibromo-3,4-dinitrothiophene isomer[3].

Work-up: The reaction mixture is quenched by pouring it onto ice. This serves two purposes:

it immediately stops the reaction by diluting the acid and lowering the temperature, and it

precipitates the solid organic product, which is insoluble in the aqueous medium.
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Detailed Experimental Protocol: Nitration of 2,5-
Dibromothiophene

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a thermometer, carefully add 2,5-dibromothiophene (1 equivalent) to a pre-cooled (0-5°C)

mixture of concentrated sulfuric acid.

Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (1.0-1.2

equivalents) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the

internal temperature does not exceed 10°C.

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature

(e.g., 20-25°C) for several hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto

a large volume of crushed ice with vigorous stirring.

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with

cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol to

remove impurities.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent such as ethanol or hexane to yield 2,5-Dibromo-3-nitrothiophene as a solid.

Reactivity and Key Synthetic Applications
The synthetic utility of 2,5-Dibromo-3-nitrothiophene stems from the differential reactivity of

its functional groups. The two bromine atoms are excellent leaving groups for palladium-

catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing

a handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki and Stille cross-coupling reactions, which are

cornerstone methods for C-C bond formation[4]. These reactions allow for the selective

substitution of one or both bromine atoms.
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Expertise Insight: The C5-Br bond is generally more reactive towards oxidative addition to a

Pd(0) catalyst than the C2-Br bond. This regioselectivity is attributed to the electronic influence

of the adjacent nitro group at the C3 position, which makes the C2 carbon more electron-

deficient and the C2-Br bond stronger and less reactive[5]. This allows for selective mono-

arylation at the C5 position under controlled conditions[6][7].

The Suzuki reaction couples an organoboron reagent (boronic acid or ester) with an

organohalide[5]. It is widely favored due to the stability and low toxicity of the boron reagents

and the generally high yields[8]. Thiophene derivatives synthesized via this method have

shown potential as antibacterial and anti-tumor agents[9].
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Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

2,5-Dibromo-3-nitrothiophene (1 mmol), the desired arylboronic acid (1.1 mmol for mono-
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coupling, 2.5 mmol for double-coupling), and a base such as K₃PO₄ (3-4 mmol)[9].

Catalyst: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g.,

4:1 ratio)[6].

Reaction: Heat the reaction mixture with stirring (e.g., at 90°C) for 12-24 hours, monitoring

by TLC[9].

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.

The Stille reaction pairs an organohalide with an organotin (stannane) reagent[4]. A key

advantage is its tolerance for a vast array of functional groups, including esters and nitro

groups, making it highly reliable for complex molecule synthesis[10][11]. However, the primary

drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts

after the reaction[4][12].
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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Setup: In a flame-dried flask under an inert atmosphere, dissolve 2,5-Dibromo-3-
nitrothiophene (1 eq) in a dry, degassed solvent like DMF or toluene.
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Additives: Add any co-catalysts or additives, such as CuI (0.1 eq) and LiCl (3-5 eq), which

can accelerate the transmetalation step[12].

Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).

Stannane: Add the organostannane reagent (e.g., tributyl(aryl)tin) (1.1-1.5 eq) and purge the

mixture with inert gas.

Reaction: Heat the solution (e.g., 40-80°C) until the starting material is consumed as

monitored by TLC[12].

Work-up: Cool the reaction, dilute with an organic solvent, and wash with an aqueous

solution of KF or NH₄OH to remove tin byproducts[12].

Purification: Dry the organic phase and concentrate. Purify the residue by column

chromatography.

Applications in Drug Development and Materials
Science
The derivatives of 2,5-Dibromo-3-nitrothiophene are of significant interest to medicinal

chemists and materials scientists.

Drug Discovery: Nitroaromatic compounds are a crucial class of molecules with a wide range

of biological activities and are used as drugs[13]. The thiophene scaffold is a "privileged

structure" in drug design[14]. By using the cross-coupling methods described, the dibromo-

nitrothiophene core can be elaborated into complex molecules. For instance, subsequent

reduction of the nitro group to an amine allows for the synthesis of amides, ureas, and other

functionalities common in pharmacologically active compounds, including kinase inhibitors

and antibacterial agents[3][14].

Materials Science: Thiophene-based oligomers and polymers are central to the field of

organic electronics. The polymerization of substituted thiophenes, often initiated from

dibrominated monomers, leads to conjugated polymers like poly(3-alkylthiophene)s, which

are used in organic photovoltaics (solar cells) and thin-film transistors[2][15]. The nitro group
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can be used to tune the electronic properties of the resulting material or as a precursor to

other functional groups.

Safety and Handling
As a halogenated nitroaromatic compound, 2,5-Dibromo-3-nitrothiophene and its precursors

require careful handling.

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[16][17].

Hazards: While specific data for this exact compound is limited, related compounds like 2,5-

dibromothiophene are harmful if swallowed, cause skin and eye irritation, and may cause

respiratory irritation[16]. Nitro-containing compounds should be treated as potentially toxic.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents[16][17].

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Due to the toxicity of reagents like organotins used in Stille couplings, special care must be

taken with waste streams[4].

Conclusion
2,5-Dibromo-3-nitrothiophene is a powerful and versatile intermediate for chemical synthesis.

Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the

potential for further modification of the nitro group, provides a reliable pathway to a diverse

range of high-value compounds. For researchers in drug development and materials science, a

solid understanding of its synthesis, handling, and reaction protocols is essential for leveraging

its full potential in creating novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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